molecular formula C8H11NO3 B1616534 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione CAS No. 53544-25-5

1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione

Cat. No.: B1616534
CAS No.: 53544-25-5
M. Wt: 169.18 g/mol
InChI Key: QNXHIIPZNDHXHS-UHFFFAOYSA-N
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Description

1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione is an organic compound characterized by a pyrrolidinone ring attached to a butane-1,3-dione moiety

Preparation Methods

The synthesis of 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione typically involves the reaction of pyrrolidinone with butane-1,3-dione under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the pyrrolidinone to the butane-1,3-dione. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Oxopyrrolidin-1-yl)butane-1,3-dione can be compared with other similar compounds, such as:

    Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring but differ in their substituents, leading to variations in their chemical and biological properties.

    Butane-1,3-dione derivatives:

Properties

IUPAC Name

1-(2-oxopyrrolidin-1-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-6(10)5-8(12)9-4-2-3-7(9)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXHIIPZNDHXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306942
Record name 1-(2-oxopyrrolidin-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53544-25-5
Record name 53544-25-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-oxopyrrolidin-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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